

Section 1: Introduction and Overview

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Compound of Interest

Compound Name: **6-Bromo-2-methyl-2H-indazole**

Cat. No.: **B1292063**

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6-Bromo-2-methyl-2H-indazole, identified by CAS number 590417-95-1, is a halogenated heterocyclic compound that has emerged as a critical building block in modern synthetic chemistry.^[1] Its indazole core, a bicyclic aromatic system, is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The specific substitution pattern of this molecule—a bromine atom at the 6-position and a methyl group at the 2-position of the indazole ring—imparts unique reactivity and structural characteristics, making it a valuable intermediate for drug discovery, materials science, and agrochemical development.^{[1][2]}

This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, exploring the nuances of its synthesis with a focus on regioselectivity, outlining its key applications, and summarizing essential safety and handling protocols. The insights herein are intended to facilitate its effective use in the laboratory and to accelerate innovation.

Section 2: Physicochemical Properties

The fundamental properties of **6-Bromo-2-methyl-2H-indazole** are summarized in the table below. Understanding these characteristics is crucial for its proper storage, handling, and application in chemical reactions.

Property	Value	Reference
CAS Number	590417-95-1	[1] [2] [3] [4]
Molecular Formula	C ₈ H ₇ BrN ₂	[1] [2] [3] [4]
Molecular Weight	211.06 g/mol	[1] [2] [3] [4]
IUPAC Name	6-bromo-2-methylindazole	[1] [4]
Synonyms	6-Bromo-2-methyl-2H-indazole, 2-Methyl-6-bromoindazole	[1]
Appearance	White to yellow or orange solid/powder	[1] [2]
Melting Point	83 - 88 °C	[1]
Boiling Point	~322.7 °C at 760 mmHg	[1]
Purity	≥95% (HPLC) to 97%	[2]
InChI Key	BVYFYDANLZQCPV-UHFFFAOYSA-N	[4]
Storage Conditions	Sealed in a dry place, room temperature or 0-8°C	[2]

Section 3: Synthesis Methodologies: A Focus on Regioselectivity

The synthesis of **6-Bromo-2-methyl-2H-indazole** presents a classic chemical challenge: controlling the site of methylation on the indazole ring. Alkylation of the parent 6-bromo-1H-indazole can occur at either the N1 or N2 position, leading to two different constitutional isomers. Achieving high regioselectivity for the desired N2 isomer is paramount for efficient synthesis. Below, we explore several field-proven approaches.

Classical N-Alkylation

The most direct route involves the deprotonation of 6-bromo-1H-indazole with a strong base followed by quenching with a methylating agent.

- Causality: The choice of base and solvent system is critical in directing the regioselectivity. Sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is commonly used to generate the indazolide anion. The subsequent reaction with methyl iodide yields a mixture of N1 and N2 methylated products. While straightforward, this method often requires chromatographic separation to isolate the desired 2-methyl isomer from its 1-methyl counterpart (CAS 590417-94-0), impacting overall yield.[3]

Protocol: Synthesis via Classical N-Alkylation[3]

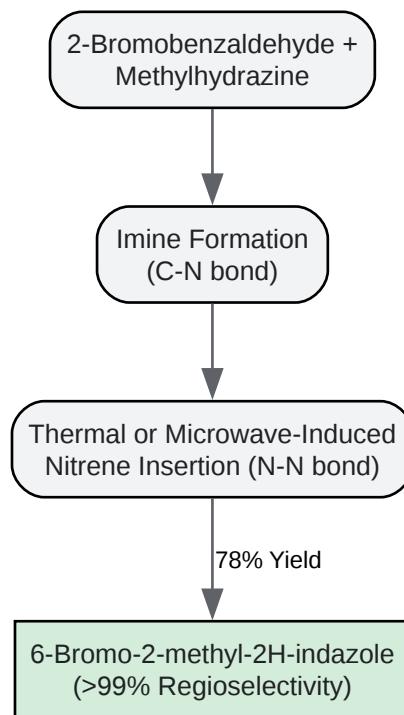
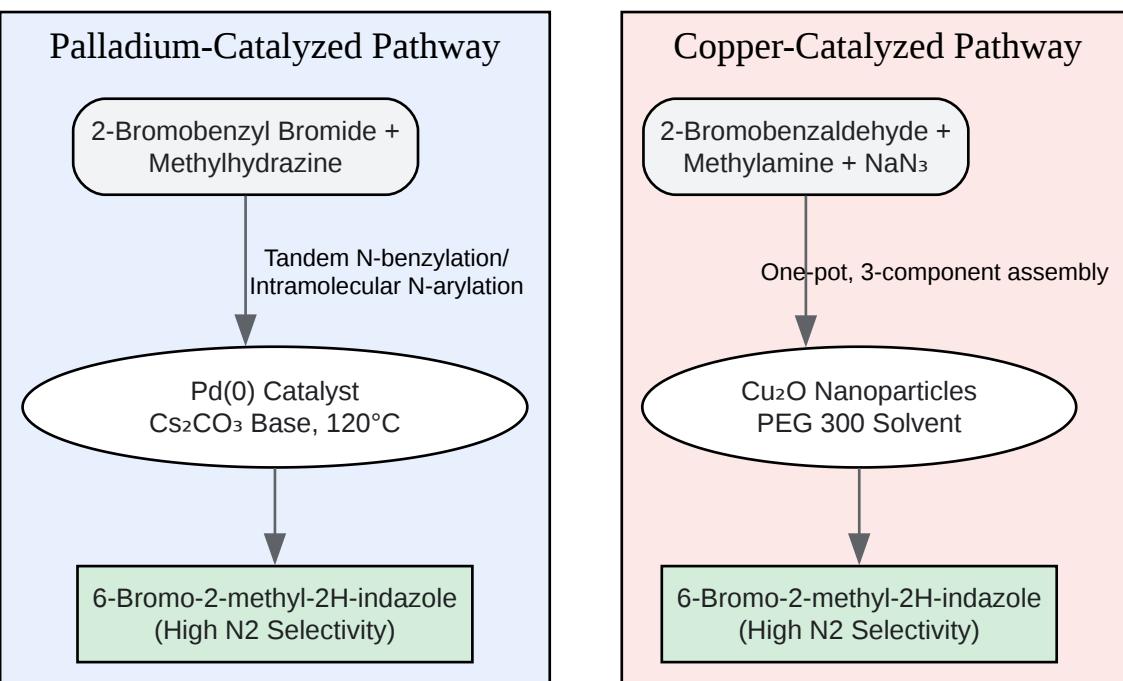
- Deprotonation: Under an inert atmosphere (e.g., nitrogen or argon), cool a solution of 6-bromo-1H-indazole (1.0 eq) in anhydrous THF to 0 °C in an ice bath.
- Base Addition: Add sodium hydride (95%, ~1.05 eq) portion-wise, ensuring the temperature remains low.
- Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete formation of the indazolide anion.
- Alkylation: Add methyl iodide (~4 eq) dropwise to the suspension at room temperature.
- Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
- Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
- Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate).
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product via column chromatography to separate the N1 and N2 isomers.

Modern Transition Metal-Catalyzed Cyclization

To circumvent the regioselectivity issues of direct alkylation, modern synthetic strategies construct the methylated indazole ring directly using transition metal catalysts. These methods offer superior control and efficiency.

- **Palladium-Catalyzed Approach:** This strategy utilizes a tandem N-benzylation/intramolecular N-arylation sequence, starting from 2-bromobenzyl bromides and methylhydrazine derivatives. The palladium catalyst, in conjunction with a suitable ligand (e.g., t-Bu₃PHBF₄) and base, facilitates the crucial C-N bond formation to construct the 2H-indazole core with high regiocontrol.[\[1\]](#)
- **Copper-Catalyzed Approach:** Copper(I) oxide nanoparticles (Cu₂O-NP) enable a one-pot, three-component assembly from 2-bromobenzaldehydes, methylamine, and sodium azide. This cascade reaction proceeds through imine formation followed by copper-mediated C-N and N-N bond formation, preserving the bromo-substitution.[\[1\]](#)

Causality: These methods are advantageous as the nitrogen of the methylhydrazine or methylamine is directed to the N₂ position from the outset, precluding the formation of the N₁ isomer. The choice between palladium and copper can depend on substrate scope, cost, and catalyst sensitivity.



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References

- 1. Buy 6-Bromo-2-methyl-2H-indazole (EVT-467646) | 590417-95-1 [evitachem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 6-BROMO-2-METHYL-2H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 4. 6-bromo-2-methyl-2H-indazole | C8H7BrN2 | CID 22558624 - PubChem [pubchem.ncbi.nlm.nih.gov]
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